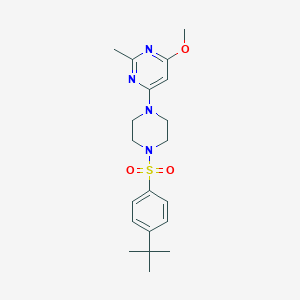

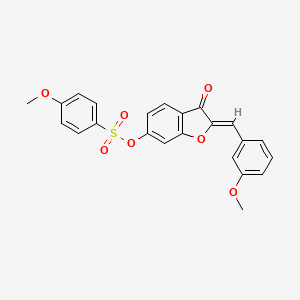

![molecular formula C5H2Cl2N4 B2695732 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092807-41-3](/img/structure/B2695732.png)

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound . It is a nitrogen-containing compound that is used as a building block in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Applications

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives are crucial intermediates in synthesizing small molecule anticancer drugs. The synthesis process involves steps such as substitution, acylation, cyclization, and chlorination, yielding a significant total yield of up to 76.57% (Qian Zhang et al., 2019). Additionally, these compounds have been explored for their potential as anticonvulsant agents in medical research, highlighting the versatility of the triazolopyrazine scaffold in drug development (J. Kelley et al., 1995).

Novel Synthesis Methods

Innovative synthesis methods for triazolopyrazine derivatives, such as the use of chloramine T for oxidative cyclization, have been developed. This method offers a facile route to 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, providing high yields under mild conditions without the need for chromatographic purification (S. Mal et al., 2015).

Energetic Material Synthesis

The compound and its derivatives have been evaluated for use in synthesizing energetic materials. For instance, oxygen-rich triazolopyrazine derivatives have been developed for potential use as explosive and propellant ingredients, demonstrating good densities, thermal stabilities, and detonation properties (A. B. Sheremetev et al., 2016).

Pharmacological Applications

Beyond anticancer applications, derivatives of this compound have been explored as P2X7 receptor antagonists for their potential in treating various neurological disorders. These efforts include the development of compounds that demonstrate significant brain penetration and target engagement in animal models, underscoring the therapeutic potential of triazolopyrazine derivatives in neurology (M. Letavic et al., 2017).

Organic and Medicinal Chemistry Innovations

The triazolo[4,3-a]pyrazine scaffold serves as a versatile structure in organic and medicinal chemistry, enabling the synthesis of various active heterocyclic rings with significant biological activities. This adaptability facilitates the design and development of novel therapeutic agents, emphasizing the importance of triazolopyrazine derivatives in drug discovery (Divya J. Jethava et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

This compound interacts with its targets, c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival. The downstream effects of this inhibition include a decrease in cell growth and an increase in cell death .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell death . These effects are particularly pronounced in cancer cells, where the compound’s inhibition of c-Met and VEGFR-2 kinases disrupts critical cell survival pathways .

Propiedades

IUPAC Name |

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYMVSTAPNMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NC=NN21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

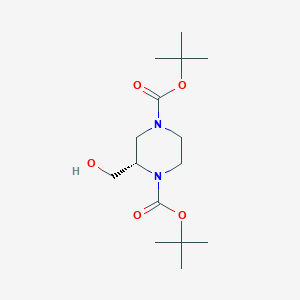

![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)

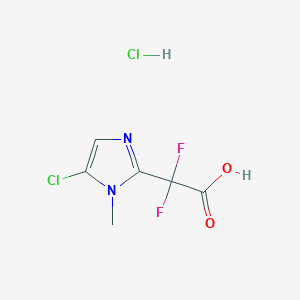

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)

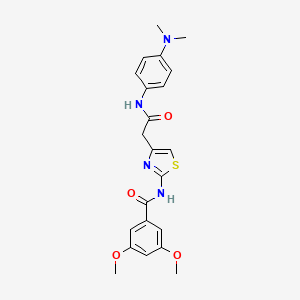

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)

![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)